Hex-4-ene-1,2-diamine dihydrochloride
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Overview
Description
Hex-4-ene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is characterized by the presence of a hexene backbone with two amine groups at the first and second positions, and it is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-4-ene-1,2-diamine dihydrochloride can be synthesized through the reaction of hex-4-ene-1,2-diamine with hydrochloric acid. The reaction typically involves the following steps:
- Dissolution of hex-4-ene-1,2-diamine in an appropriate solvent such as ethanol or water.
- Gradual addition of hydrochloric acid to the solution while maintaining a controlled temperature.
- Precipitation of the dihydrochloride salt, which is then filtered and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of hex-4-ene-1,2-diamine with hydrochloric acid in industrial reactors.
- Continuous monitoring of reaction conditions such as temperature, pH, and concentration.
- Use of filtration and drying equipment to isolate and purify the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Hex-4-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Hex-4-ene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hex-4-ene-1,2-diamine dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways related to amine metabolism, signal transduction, and cellular regulation.
Comparison with Similar Compounds
Hex-4-ene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:
Hexamethylene diamine: Similar in structure but lacks the double bond present in this compound.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Contains a naphthyl group, making it structurally different but functionally similar in some reactions
Uniqueness: this compound is unique due to its specific structure, which includes a double bond and two amine groups, allowing it to participate in a variety of chemical reactions and making it versatile in different applications .
Properties
IUPAC Name |
(E)-hex-4-ene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H/b3-2+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZJYFBGDVTOM-WTVBWJGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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